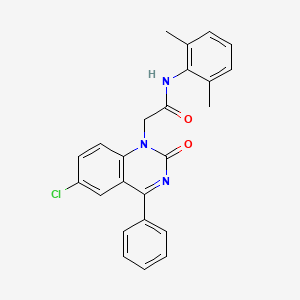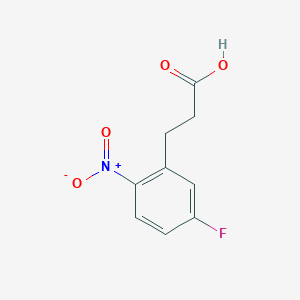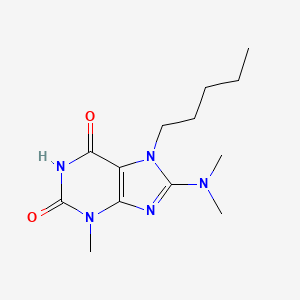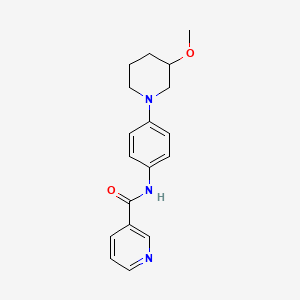
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains a furan ring and a pyrazol ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrazol is a three-nitrogen containing five-membered ring. The urea group (-NH-CO-NH2) is a functional group that features two amide linkages .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The furan ring, pyrazol ring, and urea group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
- The compound has demonstrated a distinctive pattern of sensitivity against specific cell lines . Its broad-spectrum antitumor activity makes it a promising candidate for further investigation in cancer therapy.
- Low doses of this compound have shown dose-dependent inhibition of monophenolase, while high doses significantly increased enzyme activity . Understanding its impact on enzymes can lead to novel therapeutic strategies.
- The synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one involves converting N-acetylglucosamine into 5-hydroxymethylfurfural (HMF) and then condensing it with 3,3-Dimethyl-2-butanone . This exemplifies green chemistry principles and offers insights into sustainable organic synthesis.
- HMF, a precursor synthesized from this compound, plays a crucial role in pharmaceuticals and fuels . Investigating its derivatives could lead to valuable drug candidates.
- Researchers have designed nitrofurantoin analogues containing furan and pyrazole scaffolds, which may have antibacterial properties . Exploring their efficacy against specific bacteria is essential.
- The successful execution of the methodology for synthesizing this compound highlights advancements in catalytic organic synthesis . Researchers can explore its applications in various chemical transformations.
Antitumor Activity
Biological Activity and Enzyme Inhibition
Green Chemistry and Sustainable Synthesis
Platform Compound for Pharmaceuticals
Nitrofurantoin Analogues for Antibacterial Activity
Catalytic Organic Synthesis
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(19-9-8-15-5-2-1-3-6-15)20-10-11-22-14-16(13-21-22)17-7-4-12-24-17/h1-7,12-14H,8-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWMVUFUECRDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2667060.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2667061.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2667062.png)


![N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2667065.png)

![N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2667068.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2667069.png)

![9-methoxy-2-(4-methoxyphenyl)-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2667073.png)
![3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2667075.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile](/img/structure/B2667081.png)
![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2667083.png)